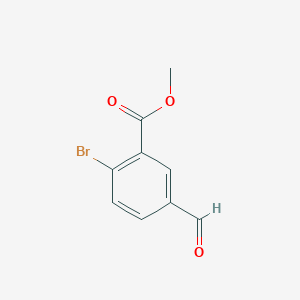

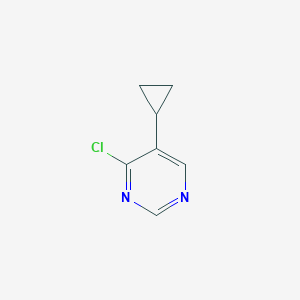

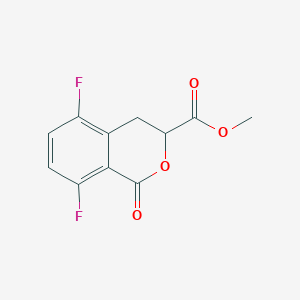

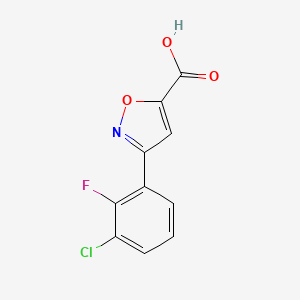

3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid

Übersicht

Beschreibung

“3-Chloro-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C6H5BClFO2 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of this compound is 174.36 . The linear formula is ClC6H3(F)B(OH)2 .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 247°C and is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Chemical Properties

The catalytic synthesis of 1,3-oxazole derivatives, a class to which 3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid belongs, has been thoroughly explored. Shinde et al. (2022) emphasize the significance of this heterocyclic compound, noting its versatility in various scientific fields including medicinal, pharmaceutical, agrochemical, and material sciences. Their review underscores the importance of metal-dependent synthetic methodologies, shedding light on the challenges and potential for developing new 1,3-oxazole analogues through various metal catalysts (Shinde et al., 2022).

Additionally, the chemical and biological properties of 4-phosphorylated derivatives of 1,3-azoles, closely related to oxazoles, have been systematically studied. Abdurakhmanova et al. (2018) discuss the synthesis methods and the wide range of activities these compounds exhibit, including insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities. This highlights the potential of 3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid in various biologically relevant applications (Abdurakhmanova et al., 2018).

Microwave-Assisted Synthesis and Material Sciences

The review by Özil and Menteşe (2020) explores the microwave-assisted synthesis of benzoxazole derivatives, which encompasses the 1,3-oxazole system. This method is highlighted for its efficiency and usefulness in synthesizing benzoxazoles with a variety of substituents, demonstrating its potential in pharmaceutical chemistry and other industrial applications like dyestuff, polymer industries, agrochemicals, and optical brighteners. This indicates the relevance of such synthetic methods in enhancing the research and development of compounds like 3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid (Özil & Menteşe, 2020).

Environmental Concerns and Risk Management

Wang et al. (2013) provide a comprehensive review of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, and their precursors, highlighting the challenges in risk assessment and management of these chemicals. This could be pertinent when considering the environmental impact and safety protocols for handling compounds like 3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid, especially given its fluorine content (Wang et al., 2013).

Biocatalyst Inhibition and Fermentation Processes

Understanding the interaction of carboxylic acids with biocatalysts is crucial, especially in the context of fermentation processes for biorenewable chemicals. Jarboe et al. (2013) review the impact of carboxylic acids, like 3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid, on microbes like E. coli and S. cerevisiae. They discuss strategies to increase microbial robustness, which is vital for optimizing fermentation processes in industrial applications (Jarboe et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLINEMAHUDACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-2-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

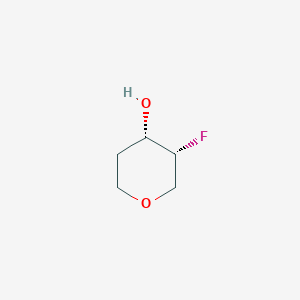

![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434787.png)